molecular formula C17H21NO3S B6432191 N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2176069-69-3

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide

Cat. No. B6432191
CAS RN: 2176069-69-3
M. Wt: 319.4 g/mol
InChI Key: CYYACVLHMSCEBL-UHFFFAOYSA-N
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Description

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide (NHCPC) is a novel small molecule that has been recently developed and studied for its potential applications in various scientific fields. NHCPC is a cyclic compound with a five-membered ring, containing a methyl group and a carboxamide group. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. As a result, it has attracted considerable attention from researchers in recent years.

Scientific Research Applications

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific fields. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been shown to have potential applications in the treatment of neurological disorders and in the development of new drugs. Furthermore, N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide has been investigated for its potential use in the development of new materials and in the production of biofuels.

Mechanism of Action

The exact mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide is not yet fully understood. However, it is believed to act by modulating the activity of various enzymes and proteins involved in cellular processes. In particular, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory mediators. In addition, it has been shown to inhibit the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of extracellular matrix proteins. Furthermore, N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide has been found to induce apoptosis in cancer cells by activating caspases and inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects
N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to possess anti-diabetic, anti-obesity, and anti-microbial properties. Furthermore, it has been shown to possess neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide has several advantages for laboratory experiments. It is a small molecule, making it relatively easy to synthesize and manipulate. In addition, it is relatively stable and can be stored for long periods of time. Furthermore, it has been found to possess a wide range of biological activities, making it a promising candidate for drug development.
However, N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide also has several limitations for laboratory experiments. It is not very water soluble, making it difficult to dissolve in aqueous solutions. In addition, it is not very stable in the presence of light and heat. Furthermore, it is not very stable in the presence of oxidizing agents.

Future Directions

Given the promising biological activities of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide, there are several potential future directions for research. For example, further studies are needed to better understand the exact mechanism of action of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide and to identify potential drug targets. In addition, further studies are needed to evaluate the potential toxicity and side effects of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide. Furthermore, further studies are needed to explore the potential applications of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide in the development of new drugs and materials. Finally, further studies are needed to identify new synthetic methods for the production of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide.

Synthesis Methods

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide can be synthesized from a variety of starting materials, including cyclopentanone, 2-hydroxyethoxybenzaldehyde, and benzothiophene-2-carboxylic acid. The synthesis of N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide involves a multi-step reaction, starting with the formation of a benzothiophene-2-carboxylic acid derivative. This is followed by an aldol condensation reaction between the benzothiophene-2-carboxylic acid derivative and cyclopentanone, followed by an esterification reaction between the aldol product and 2-hydroxyethoxybenzaldehyde. Finally, the esterification product is reacted with benzothiophene-2-carboxylic acid to form N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide.

properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c19-9-10-21-17(7-3-4-8-17)12-18-16(20)15-11-13-5-1-2-6-14(13)22-15/h1-2,5-6,11,19H,3-4,7-10,12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYACVLHMSCEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC3=CC=CC=C3S2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide

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